

Technical Guide: 2-[4-(1-methylethoxy)phenyl]cyclopentanone

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Compound of Interest

Compound Name: 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one

CAS No.: 1343760-78-0

Cat. No.: B1373926

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Synonyms, Synthesis, and Application Protocols

Executive Summary & Identity

2-[4-(1-methylethoxy)phenyl]cyclopentanone is a functionalized aryl-cycloalkanone characterized by a cyclopentanone ring substituted at the alpha position (C2) with a 4-isopropoxyphenyl group. It serves as a critical scaffold in medicinal chemistry, particularly for introducing the 4-isopropoxyphenyl motif—a pharmacophore known to enhance lipophilicity and metabolic stability in drug candidates targeting PPARs, SGLT2, or specific kinase pathways.

Nomenclature & Synonyms

To ensure precise identification across databases and procurement channels, the following synonyms are recognized:

Naming Convention	Synonym
IUPAC Name	2-[4-(1-methylethoxy)phenyl]cyclopentan-1-one
Common Name	2-(4-Isopropoxyphenyl)cyclopentanone
Alternative Chemical Name	2-(p-Isopropoxyphenyl)cyclopentanone
Structural Name	-(4-Isopropoxyphenyl)cyclopentanone
Substituent Breakdown	2-(4-(Propan-2-yloxy)phenyl)cyclopentan-1-one

Physicochemical Profile (Calculated)

- Molecular Formula:
- Molecular Weight: 218.29 g/mol
- Predicted LogP: ~3.2 (Lipophilic)
- Physical State: Viscous oil or low-melting solid (depending on purity)
- Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

Strategic Synthesis Protocols

The synthesis of 2-arylcyclopentanones requires precision to avoid poly-arylation or self-condensation. Below are two field-proven methodologies.

Method A: Palladium-Catalyzed -Arylation (Gold Standard)

This method is preferred for high-throughput synthesis and scale-up due to its selectivity for the mono-arylated product.

Mechanism: The reaction proceeds via the formation of a palladium-enolate species, followed by reductive elimination to form the C-C bond.

Protocol:

- Reagents:
 - Substrate: Cyclopentanone (1.2 equiv)
 - Aryl Halide: 1-Bromo-4-isopropoxybenzene (1.0 equiv)
 - Catalyst:
(1-2 mol%)
 - Ligand: BINAP or XPhos (for sterically demanding substrates)
 - Base:
(Sodium tert-butoxide) (1.5 equiv)
 - Solvent: Toluene or THF (anhydrous)
- Workflow:
 - Charge an oven-dried flask with
, Ligand, and
under Nitrogen.
 - Add Toluene, followed by Cyclopentanone and the Aryl Bromide.
 - Heat to 80-100°C for 4–12 hours. Monitor by GC-MS.
 - Critical Step: Quench with saturated
to prevent side reactions during workup.
 - Purify via flash chromatography (Hexane:EtOAc).

Method B: Traditional Grignard / Acid Hydrolysis (Alternative)

Used when transition metal catalysts must be avoided, though it often involves a dehydration/hydrogenation step or rearrangement (pinacol-type).

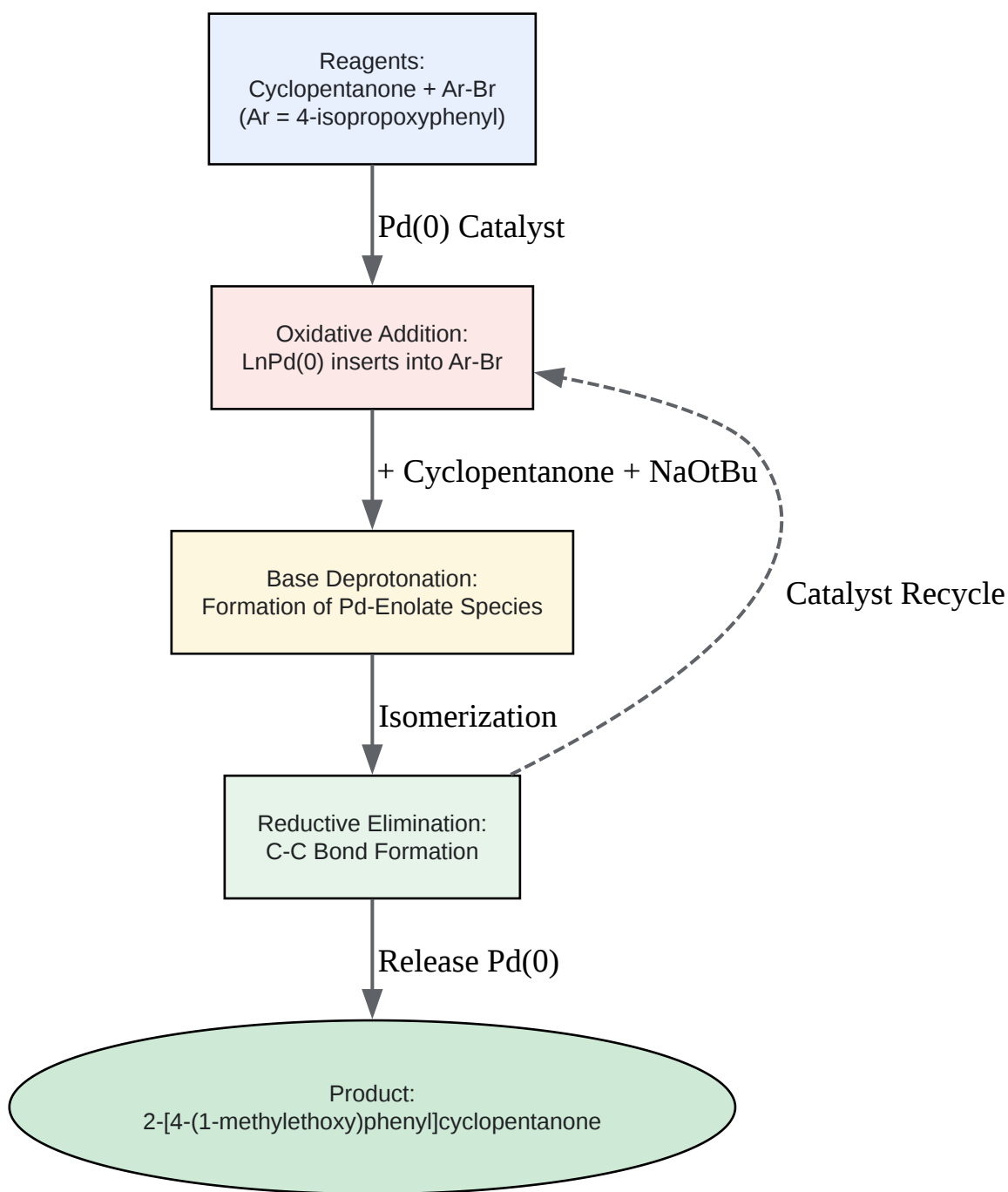
Protocol:

- Reagents: 2-Chlorocyclopentanone + 4-Isopropoxyphenylmagnesium bromide.
- Note: This route is prone to lower yields due to the instability of 2-chlorocyclopentanone and potential ring contraction/expansion side products. Method A is strictly recommended for pharmaceutical purity.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Pd-Catalyzed

-Arylation, the most robust route to the target molecule.



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Caption: Catalytic cycle for the synthesis of 2-aryl cyclopentanones via Buchwald-Hartwig alpha-arylation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

Technique	Expected Signal / Characteristic
1H NMR (CDCl ₃)	1.33 (d, 6H): Isopropyl methyls.
	4.50 (m, 1H): Methine of isopropoxy.
	3.20 (t, 1H): Alpha-proton of cyclopentanone (diagnostic triplet).
	6.8-7.2 (m, 4H): Para-substituted aromatic system.
13C NMR	~215 ppm: Carbonyl (C=O). ~55 ppm: Alpha-carbon (chiral center). ~157 ppm: Aromatic C-O (ipso).
Mass Spec (ESI)	[M+H] ⁺ = 219.14. Look for characteristic loss of isopropyl group (M-43) in fragmentation.
HPLC Purity	>98% required for API usage. Monitor for bis-arylated impurity (molecular weight ~352).

Applications in Drug Development

This molecule serves as a versatile "chiral building block" (upon asymmetric synthesis or resolution) for:

- **SGLT2 Inhibitor Analogs:** The 4-isopropoxyphenyl moiety is a bioisostere for the 4-ethoxybenzyl group found in drugs like Luseogliflozin. The cyclopentanone ring provides a rigidified linker compared to flexible alkyl chains.
- **GPCR Modulators:** Arylcyclopentanes are privileged scaffolds for NK1 receptor antagonists and specific Serotonin (5-HT) modulators.
- **Metabolic Stability:** The isopropoxy group blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life of the parent molecule compared to a simple methoxy

or hydroxy analog.

References

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